![molecular formula C6H11NO4 B1587813 Ethyl 4-nitrobutanoate CAS No. 2832-16-8](/img/structure/B1587813.png)
Ethyl 4-nitrobutanoate
Overview
Description
Ethyl 4-nitrobutanoate is an organic compound belonging to the group of nitro compounds. It is a colorless liquid with a strong odor. The molecular formula of this compound is C6H11NO4, and it has a molecular weight of 161.16 g/mol . This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-nitrobutanoate can be synthesized through multiple synthetic routes. One common method involves the reaction of nitromethane with ethyl acrylate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, under reflux conditions . Another method involves the Michael addition of nitromethane to ethyl acrylate, followed by esterification .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrotalcite catalysts. The reaction is carried out in acetonitrile at 25°C for 2 hours, resulting in a high yield of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-nitrobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Hydrolysis: Acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: Ethyl 4-aminobutanoate.
Hydrolysis: 4-nitrobutanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 4-nitrobutanoate is widely used as a building block for the synthesis of more complex organic molecules. It participates in various reactions, including:
- Reduction: Converting the nitro group to an amino group, facilitating further transformations.
- Hydrolysis: Yielding 4-nitrobutanoic acid and ethanol.
- Substitution Reactions: Allowing for diverse functional group modifications.
Pharmaceutical Development
This compound plays a critical role in the development of pharmaceuticals, particularly in synthesizing intermediates for active pharmaceutical ingredients (APIs). Notable applications include:
- Synthesis of Piperidine Derivatives: this compound is essential in creating enantioenriched piperidine-2,5-diones through base-catalyzed reactions with chiral imines.
- Bioreductive Prodrugs: It is being investigated as part of nitroaromatic compounds that can act as gene-directed enzyme prodrugs, which convert into cytotoxic agents within target cells under hypoxic conditions .
Agrochemical Production
This compound is utilized in producing agrochemicals, contributing to the development of herbicides and pesticides. Its reactive nature allows it to form various derivatives that enhance agricultural productivity.
Case Study 1: Synthesis of Piperidine Derivatives
Research demonstrated that this compound serves as a precursor in synthesizing β-nitroamine derivatives, which are further transformed into piperidine-2,5-diones with high stereoselectivity (84-96%). This highlights its significance in pharmaceutical chemistry.
Case Study 2: Bioreductive Activation
Recent studies have shown that nitroaromatic compounds like this compound can be designed as fluorescent probes for imaging hypoxic tumors. These compounds undergo bioreductive activation, making them effective for non-invasive tumor visualization and monitoring .
Mechanism of Action
The mechanism of action of Ethyl 4-nitrobutanoate primarily involves its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding carboxylic acid and alcohol, which can further participate in metabolic processes .
Comparison with Similar Compounds
Ethyl 4-nitrobutanoate can be compared with other similar compounds, such as:
Ethyl 2-nitrobutanoate: Similar in structure but with the nitro group at a different position.
Ethyl 4-aminobutanoate: The reduced form of this compound.
Ethyl 4-bromobutanoate: Similar ester structure but with a bromine atom instead of a nitro group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Biological Activity
Ethyl 4-nitrobutanoate (C6H11NO4), a nitro compound, has garnered attention in the field of organic chemistry and pharmacology due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Synthesis of this compound
This compound can be synthesized through various methods, including the aza-Henry reaction, where it reacts with chiral imines under base-catalyzed conditions. The reaction typically yields β-nitroamine derivatives with high facial selectivity. A representative synthesis is shown below:
Reaction | Conditions | Yield |
---|---|---|
Aza-Henry Reaction | NaOH, solvent-free | 76% |
This process demonstrates the utility of this compound in producing enantioenriched compounds, which are valuable in pharmaceutical applications .
Pharmacological Properties
This compound has been studied for its potential as a precursor in synthesizing biologically active compounds. Notably, it has been used in the synthesis of GABA derivatives such as Phenibut and Baclofen, which are known for their anxiolytic and muscle relaxant properties. The transformation involves reduction of the nitro group followed by lactam formation, demonstrating its versatility in medicinal chemistry:
Compound | Biological Activity | Synthesis Yield |
---|---|---|
Phenibut | Anxiolytic | 88% |
Baclofen | Muscle relaxant | 89% |
These derivatives are synthesized from γ-nitroesters derived from this compound through a series of chemical transformations .
Toxicity and Safety
The safety profile of this compound indicates moderate toxicity levels. According to PubChem, it is essential to handle this compound with care due to potential hazards associated with nitro compounds, including their reactivity and possible environmental impacts .
Case Studies
- Synthesis of Piperidine Derivatives : A study demonstrated that this compound could be effectively used to synthesize enantioenriched piperidine-2,5-diones through a stereoselective aza-Henry reaction with chiral imines. The resulting products exhibited significant biological activity, highlighting the compound's importance in drug development .
- Nitro Fatty Acids Production : Research has explored the one-pot synthesis of nitro fatty acids from simple precursors using this compound as a key building block. This method enhances the efficiency of producing biologically active fatty acids that may have therapeutic applications .
Properties
IUPAC Name |
ethyl 4-nitrobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-2-11-6(8)4-3-5-7(9)10/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCIBQNRJNANBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399865 | |
Record name | Ethyl 4-nitrobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2832-16-8 | |
Record name | Ethyl 4-nitrobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 4-nitrobutanoate in the synthesis of piperidine derivatives?
A: this compound serves as a crucial building block in the synthesis of enantioenriched 6-substituted piperidine-2,5-diones. [, ] This compound participates in a base-catalyzed aza-Henry reaction with chiral tert-butanesulfinyl imines. This reaction yields β-nitroamine derivatives, which can be further transformed into the desired piperidine-2,5-diones. []
Q2: How does the stereochemistry of the starting materials impact the outcome of the reaction with this compound?
A: The use of chiral tert-butanesulfinyl imines as starting materials is critical for the stereoselective outcome of the reaction with this compound. The reaction proceeds with high facial selectivity, typically between 84-96%, meaning that one enantiomer of the product is formed preferentially over the other. [] This stereochemical control arises from the influence of the chiral auxiliary (tert-butanesulfinyl group) present in the imine reactant.
Q3: Are there any other synthetic applications of this compound in the context of heterocycle synthesis?
A: Yes, research demonstrates that this compound can be utilized in the synthesis of other nitrogen-containing heterocycles besides piperidine-2,5-diones. For example, it has been employed in the stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones. [] This highlights the versatility of this compound as a building block in the construction of various heterocyclic systems.
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